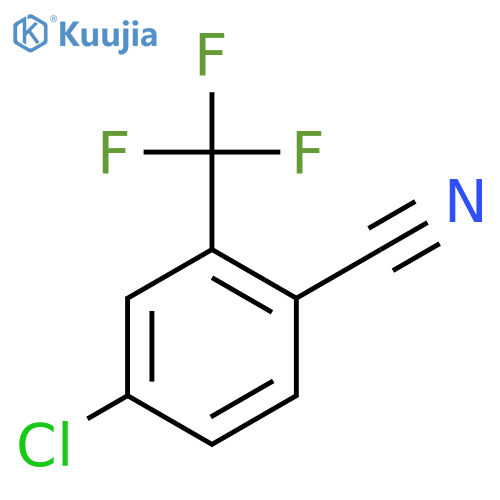Cas no 320-41-2 (4-Chloro-2-(trifluoromethyl)benzonitrile)

320-41-2 structure
商品名:4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(trifluoromethyl)benzonitrile
- 2-cyano-5-chlorobenzotrifluoride
- 2-trifluoromethyl-4-chlorobenzonitrile
- 4-Chlor-2-trifluormethyl-benzonitril
- 4-Chloro-2-trifluoromethylbenzonitrile
- 5-Chloro-2-cyanobenzotrifluoride
- 2-(Trifluoromethyl)-4-chlorobenzonitrile
- Benzonitrile, 4-chloro-2-(trifluoromethyl)-
- 4-chloro-2-(trifluoromethyl)benzenecarbonitrile
- PubChem4751
- KSC494Q6H
- PC2708
- DT1523
- SBB063341
- CK1054
- CM13024
- AS0
- FT-0620239
- CS-W015361
- SCHEMBL950544
- MFCD00060671
- J-514914
- 4-chloro-2-trifluoromethyl-benzonitrile
- 4-chloro-2-trifluoromethyl benzonitrile
- A1631
- FT-0651206
- 3-(trifluoromethyl)-4-cyano chloro benzene
- AC-4056
- SY023170
- PS-8098
- AM61453
- DTXSID80378496
- 320-41-2
- AKOS005063750
- DTXCID20329523
-
- MDL: MFCD00060671
- インチ: 1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
- InChIKey: GRNQHTXPUDZMGB-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(C#N)=C(C(F)(F)F)C=1[H]
計算された属性
- せいみつぶんしりょう: 204.990611g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 204.990611g/mol
- 単一同位体質量: 204.990611g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 13
- 複雑さ: 229
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.304
- ふってん: 109 ºC (10 mmHg)
- フラッシュポイント: °C
- 屈折率: 1.4950
- PSA: 23.79000
- LogP: 3.23048
- ようかいせい: 使用できません
4-Chloro-2-(trifluoromethyl)benzonitrile セキュリティ情報
-
記号:

- 危害声明: H302,H312,H332,H315,H319
-
警告文:
P280H,P305
P351
P338,P309,P310 - 危険物輸送番号:UN3276
-
危険物標識:

- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装グループ:III
4-Chloro-2-(trifluoromethyl)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Chloro-2-(trifluoromethyl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D552726-5g |
4-Chloro-2-(trifluoroMethyl)benzonitrile |
320-41-2 | 97% | 5g |
$120 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005729-1g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 1g |
¥29 | 2024-05-24 | |
| TRC | C598240-250mg |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
| Alichem | A013026254-250mg |
5-Chloro-2-cyanobenzotrifluoride |
320-41-2 | 95% | 250mg |
$489.60 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005729-25g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 25g |
¥330 | 2024-05-24 | |
| Alichem | A013026254-1g |
5-Chloro-2-cyanobenzotrifluoride |
320-41-2 | 95% | 1g |
$1490.00 | 2023-09-02 | |
| Chemenu | CM157168-25g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 95+% | 25g |
$153 | 2021-06-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-25g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 25g |
¥404.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-5g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 5g |
¥116.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26675-1g |
4-Chloro-2-(trifluoromethyl)benzonitrile, 97% |
320-41-2 | 97% | 1g |
¥2254.00 | 2023-02-27 |
4-Chloro-2-(trifluoromethyl)benzonitrile 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
320-41-2 (4-Chloro-2-(trifluoromethyl)benzonitrile) 関連製品
- 327-74-2(4-amino-3-(trifluoromethyl)benzonitrile)
- 368-77-4(3-(Trifluoromethyl)benzonitrile)
- 433-95-4(1,2-Bis(trifluoromethyl)benzene)
- 654-70-6(4-Amino-2-(trifluoromethyl)benzonitrile)
- 13630-19-8(2-(Trifluoromethyl)toluene)
- 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile)
- 447-60-9(2-(Trifluoromethyl)benzonitrile)
- 455-18-5(4-(Trifluoromethyl)benzonitrile)
- 27126-93-8(3,5-Bis(trifluoromethyl)benzonitrile)
- 3038-47-9(2-(Trifluoromethyl)-benzeneacetonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:320-41-2)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ